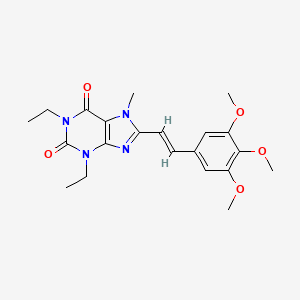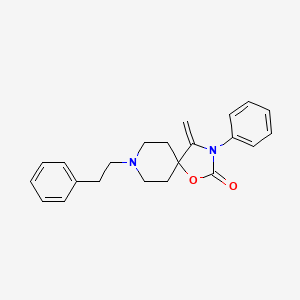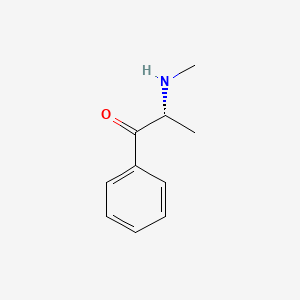
(+)-Methcathinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Methcathinone is a psychoactive stimulant belonging to the cathinone class of compounds. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. This compound has been studied for its potential effects on the central nervous system, including its stimulant and euphoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Methcathinone can be synthesized through various methods. One common route involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs in an acidic medium and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of reagents and conditions would be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Methcathinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Various substituents can be introduced to the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methylcathinone, while reduction could produce methamphetamine.
Aplicaciones Científicas De Investigación
(+)-Methcathinone has been studied extensively in various fields:
Chemistry: It serves as a model compound for studying the reactivity of cathinones and their derivatives.
Biology: Research has focused on its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigations into its potential therapeutic uses and its role in substance abuse disorders.
Industry: Its synthesis and analysis contribute to the development of analytical techniques and safety protocols.
Mecanismo De Acción
(+)-Methcathinone exerts its effects primarily by increasing the release of dopamine and serotonin in the brain. It binds to and inhibits the reuptake transporters for these neurotransmitters, leading to elevated levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and reduced appetite.
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: Shares a similar structure but has a different substitution pattern on the aromatic ring.
Cathinone: The parent compound found in the khat plant, with a similar core structure but different pharmacological properties.
Mephedrone: Another synthetic cathinone with distinct effects and a different substitution pattern.
Uniqueness
(+)-Methcathinone is unique in its specific binding affinity and potency at dopamine and serotonin transporters. Its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, also distinguishes it from other similar compounds.
Propiedades
Número CAS |
160977-88-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m1/s1 |
Clave InChI |
LPLLVINFLBSFRP-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C(=O)C1=CC=CC=C1)NC |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


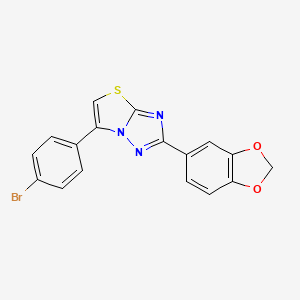
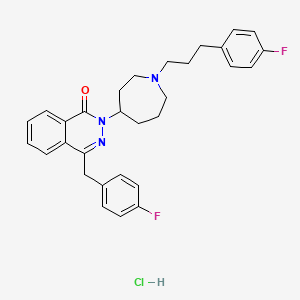


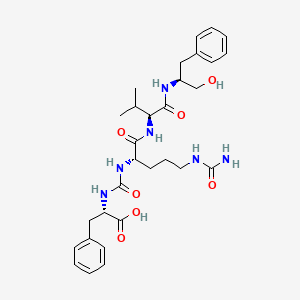



![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
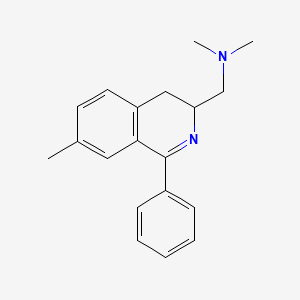
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
